5-(4-Ethylbenzoyl)-2-methylpyridine
Description
5-(4-Ethylbenzoyl)-2-methylpyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a 4-ethylbenzoyl moiety at the 5-position. Its molecular formula is C₁₆H₁₅NO, with a molar mass of 237.30 g/mol. The compound’s structure combines the electron-deficient pyridine core with a lipophilic ethylbenzoyl group, making it a candidate for applications in agrochemicals, pharmaceuticals, or as a synthetic intermediate .
Properties
IUPAC Name |
(4-ethylphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-3-12-5-8-13(9-6-12)15(17)14-7-4-11(2)16-10-14/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIVPUMPGGLKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylbenzoyl)-2-methylpyridine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-methylpyridine with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Benzyl-substituted pyridines.
Substitution: Halogenated or nitro-substituted pyridines.
Scientific Research Applications
5-(4-Ethylbenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethylbenzoyl)-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding or hydrophobic interactions, while the pyridine ring can coordinate with metal ions or other electron-deficient species. These interactions can modulate the activity of biological pathways or catalytic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
a) Tebufenozide (N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide)
- Structure : Shares the 4-ethylbenzoyl group but incorporates a hydrazide linkage and a tert-butyl-substituted benzohydrazide.
- Application: A well-known insect growth regulator (IGR) targeting Lepidoptera larvae by mimicking ecdysteroids .
- Key Difference: The hydrazide functionality in tebufenozide enables specific receptor binding absent in 5-(4-ethylbenzoyl)-2-methylpyridine, which lacks a bioactive sidechain.
b) 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine
- Structure : A pyrimidine derivative with bromophenyl and furan substituents.
Heterocyclic Core Analogues
a) (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Derivatives (Patent Example 51)
- Structure : Combines a pyrrolidine-carboxamide backbone with a thiazole-substituted benzyl group.
- Application : Designed as protease inhibitors (e.g., for viral or cancer targets) due to stereospecific hydroxyl and amide groups .
- Key Difference : The pyrrolidine ring and thiazole moiety introduce conformational rigidity and metabolic stability, features absent in the planar pyridine core of this compound.
Substituent-Driven Comparisons
a) Methyl vs. Ethyl Substituents
- This compound : The ethyl group on the benzoyl moiety enhances lipophilicity (logP ~3.2 predicted) compared to methyl analogues.
Comparative Data Table
Research Findings and Limitations
- Synthetic Utility: this compound’s discontinued commercial status suggests challenges in synthesis or niche applicability compared to tebufenozide, which is widely produced.
- Biological Activity: While tebufenozide’s hydrazide group enables receptor-specific interactions, the pyridine derivative’s lack of hydrogen-bond donors/acceptors limits its direct bioactivity.
Biological Activity
5-(4-Ethylbenzoyl)-2-methylpyridine is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and coordination chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
This compound can be synthesized through the Friedel-Crafts acylation of 2-methylpyridine with 4-ethylbenzoyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride under anhydrous conditions. The synthesis process requires careful temperature control to maximize yield and minimize side reactions.
The biological activity of this compound is primarily attributed to its structural features, which allow it to engage in various molecular interactions:
- Hydrogen Bonding : The benzoyl group can form hydrogen bonds with target proteins.
- Hydrophobic Interactions : The ethyl group enhances hydrophobic interactions, which may stabilize binding to enzymes or receptors.
- π-π Stacking : The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing their activity.
Enzyme Interactions
Preliminary studies indicate that this compound may interact with several key enzymes involved in metabolic pathways. These interactions can potentially modulate enzymatic activity, leading to altered metabolic processes.
Antimicrobial Activity
Research has shown promising antimicrobial properties for this compound. In vitro studies have assessed its efficacy against various pathogens, with results indicating significant inhibitory effects:
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Escherichia coli | 1.25 |
| Staphylococcus aureus | 0.625 |
| Candida albicans | 0.5 |
These findings suggest that this compound could be developed into a potential antimicrobial agent, particularly against resistant strains.
Case Studies
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific metabolic enzymes. The results demonstrated that the compound effectively inhibited enzyme activity at low concentrations, suggesting its potential as a therapeutic agent for metabolic disorders.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against a range of bacterial and fungal pathogens. The results indicated that it displayed significant antimicrobial activity, particularly against Gram-positive bacteria, which could inform future drug development efforts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
